4-Tert-butyl-1,4-diazepan-2-one: Structural Dynamics, Synthesis, and Pharmacological Applications
4-Tert-butyl-1,4-diazepan-2-one: Structural Dynamics, Synthesis, and Pharmacological Applications
Executive Summary
As a Senior Application Scientist specializing in medicinal chemistry and peptidomimetics, I approach the 1,4-diazepan-2-one scaffold not merely as a chemical entity, but as a highly tunable vector for drug discovery. 4-Tert-butyl-1,4-diazepan-2-one (CAS: 46059-74-9) represents a privileged, conformationally restricted seven-membered heterocyclic building block[1]. By incorporating a bulky tert-butyl group at the N4 position, this molecule achieves a unique thermodynamic stability that is highly sought after in the development of neuropharmacological agents and enzyme inhibitors[2].
This whitepaper deconstructs the structural causality, synthetic methodologies, and pharmacological utility of 4-tert-butyl-1,4-diazepan-2-one, providing self-validating protocols designed for rigorous high-throughput drug development environments.
Physicochemical Profiling & Conformational Dynamics
To effectively utilize a scaffold in drug design, one must first understand its baseline metrics and the physical forces governing its behavior. Table 1 summarizes the core quantitative data for 4-tert-butyl-1,4-diazepan-2-one[1][2].
Table 1: Physicochemical Properties of 4-Tert-butyl-1,4-diazepan-2-one
| Property | Value / Descriptor |
| CAS Number | 46059-74-9 |
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.25 g/mol |
| SMILES String | O=C1NCCCN(C(C)(C)C)C1 |
| Hydrogen Bond Donors | 1 (N1-H) |
| Hydrogen Bond Acceptors | 2 (N4, C=O) |
| Topological Polar Surface Area (tPSA) | 32.3 Ų |
The Causality of the Tert-Butyl Group
In scaffold design, functional groups are never arbitrary. The inclusion of the tert-butyl moiety at the N4 position serves two critical functions:
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Conformational Locking: The seven-membered diazepane ring is inherently flexible, which can lead to a high entropic penalty upon binding to a target receptor. The steric bulk of the tert-butyl group restricts this flexibility, forcing the ring into a stable chair/boat conformation that mimics the bioactive turn-structures of natural peptides.
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Metabolic Shielding: In in vivo applications, secondary and unhindered tertiary amines are prime targets for rapid N-dealkylation or oxidation by Cytochrome P450 enzymes. The tert-butyl group acts as a steric shield, significantly increasing the metabolic half-life of the scaffold.
Synthetic Methodology: The Cesium-Templated Cyclization
The synthesis of seven-membered rings often suffers from competing intermolecular oligomerization. To circumvent this, we employ a templated intramolecular cyclization strategy[3].
Fig 1: Synthetic workflow and self-validating QC for 4-tert-butyl-1,4-diazepan-2-one.
Protocol 1: Step-by-Step Solution-Phase Synthesis
Note: This protocol incorporates a self-validating checkpoint system to ensure intermediate integrity.
Step 1: Selective Acylation
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Dissolve 10 mmol of N-tert-butyl-1,3-propanediamine in 50 mL of anhydrous dichloromethane (DCM).
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Add 12 mmol of triethylamine (TEA) and cool the reaction vessel to 0°C under an argon atmosphere.
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Dropwise, add 10.5 mmol of chloroacetyl chloride over 30 minutes.
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Causality Check: The low temperature and slow addition prevent double-acylation.
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Validation Checkpoint: Extract a 10 µL aliquot, quench in methanol, and run a rapid LC-MS to confirm the presence of the mono-acylated intermediate (m/z ~207).
Step 2: Cesium-Templated Cyclization
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Concentrate the intermediate in vacuo and redissolve in 100 mL of dilute acetonitrile (high dilution favors intramolecular reactions).
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Add 2.0 equivalents of Cesium Carbonate (Cs2CO3) and 0.1 equivalents of Cesium Iodide (CsI).
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Causality Check: Why Cesium? The large ionic radius of the Cs+ ion coordinates with both the amide oxygen and the amine nitrogen, acting as a "template" that brings the reactive ends of the linear molecule into close proximity, thereby driving the 7-exo-tet cyclization over intermolecular polymerization[3].
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Reflux at 80°C for 12 hours. Filter the salts, concentrate, and purify via flash chromatography (DCM:MeOH 95:5).
Pharmacological Relevance: The BChE Inhibition Paradigm
1,4-Diazepines are widely recognized as privileged structures in neuropharmacology[4]. Recently, derivatives of the 1,4-diazepan-2-one scaffold have been identified as highly selective inhibitors of Butyrylcholinesterase (BChE)[5]. In the late stages of Alzheimer's Disease (AD), BChE compensates for declining Acetylcholinesterase (AChE) levels, making BChE blockade a critical therapeutic strategy.
Fig 2: Pharmacological pathway of BChE inhibition by 1,4-diazepan-2-one derivatives.
The tert-butyl group of our target compound fits snugly into the hydrophobic acyl pocket of BChE, anchoring the scaffold and allowing functionalized derivatives (e.g., at the C6 or N1 positions) to interact with the catalytic triad[5].
Self-Validating Analytical Protocol: LC-MS/MS Workflow
A protocol is only as reliable as its orthogonal validation. To ensure the trustworthiness of the synthesized 4-tert-butyl-1,4-diazepan-2-one, the following LC-MS/MS protocol must be executed.
Protocol 2: High-Throughput LC-MS/MS Validation
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Sample Preparation: Dilute the purified compound to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Spike with 100 ng/mL of a deuterated internal standard (e.g., Diazepam-d5) to self-validate ionization efficiency.
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Chromatographic Separation:
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Column: C18 Reverse Phase (50 mm x 2.1 mm, 1.8 µm).
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Gradient: 5% to 95% Acetonitrile over 3 minutes. The lipophilic tert-butyl group ensures strong retention; expect elution around 1.8 - 2.0 minutes.
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Mass Spectrometry (ESI+):
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Monitor the precursor ion: [M+H]+ at m/z 171.25 .
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Causality Check: Apply a collision energy of 20V. The tert-butyl group is highly prone to neutral loss. You must monitor the transition m/z 171.25 → m/z 115.1 (loss of the tert-butyl cation, -56 Da). The presence of this specific fragment ion is the definitive, self-validating proof of the N4-tert-butyl substitution architecture.
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References
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Oxford Academic (Chemistry Letters). "A Traceless Solid-phase Synthesis of 1,4-Diazepan-2-ones." [Link]
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Bentham Science. "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance."[Link]
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PubMed / Dose Response. "Discovery of a Selective 6-Hydroxy-1, 4-Diazepan-2-one Containing Butyrylcholinesterase Inhibitor by Virtual Screening and MM-GBSA Rescoring." [Link]
